molecular formula C11H15N3O2 B13794114 4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid CAS No. 6975-82-2

4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid

Cat. No.: B13794114
CAS No.: 6975-82-2
M. Wt: 221.26 g/mol
InChI Key: ABDRFEKKVMHBGW-UHFFFAOYSA-N
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Description

4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid is a chemical compound with the molecular formula C11H15N3O2 It is a derivative of benzoic acid, characterized by the presence of a triazene group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid typically involves the reaction of benzoic acid derivatives with triazene compounds under specific conditions. One common method involves the use of a nitrile-based sulfonamide template for the meta-C–H functionalization of benzoic acid derivatives . This process often requires the presence of transition-metal catalysts, such as palladium (Pd), to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques, such as recrystallization, can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the triazene group into other functional groups.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions typically occur under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives .

Scientific Research Applications

4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The triazene group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid is unique due to its specific triazene group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

6975-82-2

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

4-(diethylaminodiazenyl)benzoic acid

InChI

InChI=1S/C11H15N3O2/c1-3-14(4-2)13-12-10-7-5-9(6-8-10)11(15)16/h5-8H,3-4H2,1-2H3,(H,15,16)

InChI Key

ABDRFEKKVMHBGW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)N=NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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